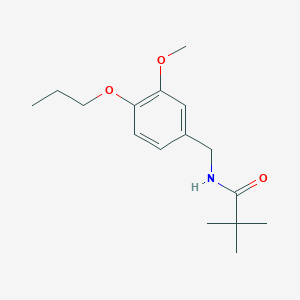![molecular formula C13H18N2O2 B5914612 4-[2-(dimethylamino)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5914612.png)
4-[2-(dimethylamino)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(dimethylamino)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, also known as DT-5461, is a chemical compound that has been the focus of scientific research due to its potential medical applications.
Wirkmechanismus
4-[2-(dimethylamino)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione acts as a partial agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is involved in various physiological processes, including learning and memory, attention, and pain modulation. By binding to this receptor, 4-[2-(dimethylamino)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione enhances the activity of the receptor, leading to increased release of neurotransmitters such as dopamine and acetylcholine, which are involved in the regulation of mood and cognitive function.
Biochemical and Physiological Effects:
4-[2-(dimethylamino)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been shown to have a range of biochemical and physiological effects, including increasing the release of neurotransmitters such as dopamine and acetylcholine, improving cognitive function, reducing anxiety and depression-like behaviors, and reducing the rewarding effects of drugs of abuse.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-[2-(dimethylamino)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione in lab experiments is its high selectivity for the α7 nAChR, which allows for more specific targeting of this receptor compared to other compounds. However, one limitation of using 4-[2-(dimethylamino)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is its relatively short half-life, which may require more frequent dosing in experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-[2-(dimethylamino)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, including further studies on its potential as a treatment for anxiety, depression, and cognitive disorders, as well as its potential as a treatment for drug addiction. Additionally, future research could focus on developing more potent and selective compounds targeting the α7 nAChR, as well as investigating the potential use of 4-[2-(dimethylamino)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione in combination with other drugs for enhanced therapeutic effects.
In conclusion, 4-[2-(dimethylamino)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is a promising compound that has been the focus of scientific research due to its potential medical applications. Its mechanism of action, biochemical and physiological effects, and potential future directions make it an interesting target for further investigation.
Synthesemethoden
4-[2-(dimethylamino)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione can be synthesized through a multi-step process that involves the reaction of 2,3-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-6-amine with 2-bromo-N,N-dimethylethanamine, followed by the cyclization of the resulting intermediate with 1,3-cyclohexanedione. The final product is obtained through a purification process using column chromatography.
Wissenschaftliche Forschungsanwendungen
4-[2-(dimethylamino)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been studied for its potential use in the treatment of various medical conditions, including anxiety, depression, and cognitive disorders. It has been shown to have anxiolytic and antidepressant effects in animal models, as well as improving cognitive function in mice with Alzheimer's disease. Additionally, 4-[2-(dimethylamino)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been found to have potential as a treatment for drug addiction, as it has been shown to reduce the rewarding effects of cocaine in animal models.
Eigenschaften
IUPAC Name |
4-[2-(dimethylamino)ethyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-14(2)5-6-15-12(16)10-8-3-4-9(7-8)11(10)13(15)17/h3-4,8-11H,5-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBYGOAKJVWDOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=O)C2C3CC(C2C1=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(dimethylamino)ethyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-(difluoromethyl)-4-hydroxy-7,8,9,10-tetrahydropyrido[2',3':4,5]thieno[2,3-b]quinolin-2(1H)-one](/img/structure/B5914543.png)
![N-[2-(diethylamino)ethyl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide hydrochloride](/img/structure/B5914551.png)
![N-(2,5-dimethylphenyl)-2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetamide](/img/structure/B5914555.png)
![N-(3-chloro-2-methylphenyl)-2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetamide](/img/structure/B5914556.png)
![7-hydroxy-5-oxo-2-[(3-phenoxypropyl)thio]-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B5914560.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetamide](/img/structure/B5914564.png)
![N-(2,4-difluorophenyl)-2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetamide](/img/structure/B5914574.png)
![7-hydroxy-2-[(2-methylbenzyl)thio]-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxamide](/img/structure/B5914583.png)
![2-[(2,6-difluorobenzyl)thio]-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B5914590.png)
![2-{[(2-{[(4-hydroxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}ethyl)amino]carbonyl}phenyl acetate](/img/structure/B5914594.png)
![N-[2-(4-chlorophenoxy)-1,1-dimethylethyl]acetamide](/img/structure/B5914597.png)


